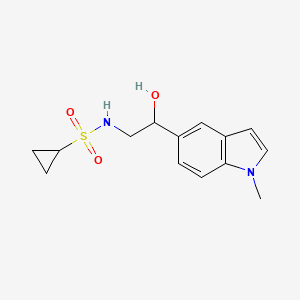
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring. It’s worth noting that the specific compound you mentioned may have different properties due to the unique combination of these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole and cyclopropane moieties. Indole is a fused ring structure, consisting of a benzene ring fused to a pyrrole ring . Cyclopropane is a smaller, three-membered ring .Chemical Reactions Analysis
Indole is known to undergo electrophilic substitution, mainly at position 3, which is the most nucleophilic . Cyclopropane rings are strained and therefore more reactive than other types of hydrocarbon rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, indole is a solid at room temperature, while cyclopropane is a gas .Applications De Recherche Scientifique
Scientific Research Applications of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide is a compound with a complex structure that includes an indole moiety, which is known for its wide range of biological activities. Below is a comprehensive analysis of its potential applications in various scientific research fields.
Antiviral Activity: Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide could be explored for their potential antiviral effects, particularly in the development of new antiviral agents.
Anti-inflammatory Properties: The indole nucleus is associated with anti-inflammatory effects. Research into indole derivatives has revealed their potential in treating inflammation-related conditions . This compound could be investigated for its efficacy in reducing inflammation in various diseases.
Anticancer Applications: Indole derivatives are known to possess anticancer activities. They can interact with multiple receptors and influence cell proliferation and apoptosis . The compound could be synthesized and screened for its ability to inhibit cancer cell growth or induce apoptosis in tumor cells.
Anti-HIV Effects: Some indole derivatives have been studied for their anti-HIV properties. Molecular docking studies of novel indolyl compounds have shown promise as anti-HIV-1 agents . This suggests that N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide could also be a candidate for HIV treatment research.
Antioxidant Potential: Indole compounds often exhibit antioxidant properties, which are crucial in combating oxidative stress-related damage in cells . The antioxidant capacity of this compound could be assessed to determine its suitability as a protective agent against oxidative stress.
Antimicrobial Activity: The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, makes them valuable in the development of new antimicrobial drugs . The subject compound could be evaluated for its potential to act as a broad-spectrum antimicrobial agent.
Antitubercular Activity: Indole derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . Research into the antitubercular potential of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide could lead to new therapeutic options for this disease.
Antidiabetic and Antimalarial Applications: Indole-based compounds have been explored for their antidiabetic and antimalarial effects . This compound’s unique structure could be beneficial in the search for new treatments for diabetes and malaria.
Mécanisme D'action
Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its mode of action. Some indole derivatives have been found to have antiviral activity, suggesting they may inhibit viral replication .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5-8,12,14-15,17H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXJLHCFEBWRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

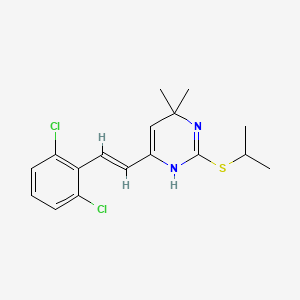
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)
![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)
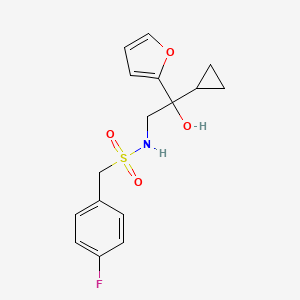
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
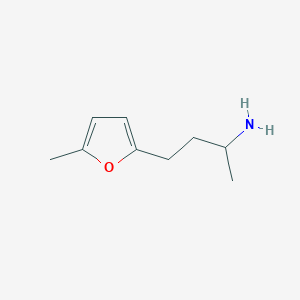
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
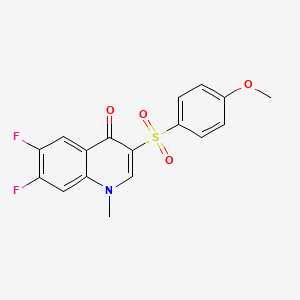
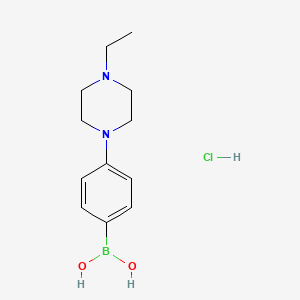

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)